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Compound of Interest

Compound Name: 3-(methylthio)-1H-indazole
CAS No.: 1040502-51-9
Cat. No.: B1612970
Get Quote
. J

Compound Identity & Core Properties

3-(Methylthio)-1H-indazole is a bicyclic heteroaromatic scaffold utilized primarily as a
pharmacophore fragment in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and
as a building block for diverse bioactive molecules. Its structural integration of a thioether at the
C3 position of the indazole ring alters the electronic properties and lipophilicity of the parent
indazole, influencing binding affinity in hydrophobic protein pockets.
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Property Data
CAS Number 1040502-51-9
IUPAC Name 3-(Methylsulfanyl)-1H-indazole

3-Methylthioindazole; 1H-Indazole, 3-
Synonyms

(methylthio)-
Molecular Formula CsHsN2S
Molecular Weight 164.23 g/mol
Predicted LogP ~2.3 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 1/2

) Off-white to pale yellow solid (typical for this
Physical State
class)

Soluble in DMSO, DMF, MeOH, DCM; sparingly

Solubility soluble in water.[1][2][3][4]

Synthesis & Experimental Protocols
Strategic Analysis of Synthetic Routes

Direct electrophilic sulfenylation of 1H-indazole is often regiochemically ambiguous, yielding
mixtures of N- and C-substituted products. The most authoritative and self-validating approach
involves the nucleophilic displacement of a halide (specifically 3-iodo-1H-indazole) or the S-
methylation of the corresponding thiol.

Preferred Route: Nucleophilic Displacement of 3-lodo-1H-indazole This method offers superior
regiocontrol because the C3-iodine provides a specific handle for substitution, avoiding N-
alkylation side reactions common in other pathways.

Step-by-Step Protocol

Precursor: 3-lodo-1H-indazole (Commercial or synthesized via iodination of indazole with
l2/KOH).

Reagents:
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e Substrate: 3-lodo-1H-indazole (1.0 equiv)

e Nucleophile: Sodium thiomethoxide (NaSMe) (1.2-1.5 equiv)

o Catalyst: Copper(l) iodide (Cul) (5—10 mol%)

e Ligand: 1,10-Phenanthroline or L-Proline (10—20 mol%)

o Base: Potassium carbonate (K2COs) or Cesium carbonate (Cs2COs) (2.0 equiv)
e Solvent: DMF or DMSO (Anhydrous)

Procedure:

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 3-iodo-1H-
indazole (1.0 equiv), Cul (0.05 equiv), ligand (0.1 equiv), and base (2.0 equiv).

 Inert Atmosphere: Evacuate and backfill the vessel with Argon (3 cycles) to remove oxygen,
which can poison the copper catalyst and promote homocoupling.

o Addition: Add anhydrous DMF (concentration ~0.2 M) via syringe, followed by the addition of
sodium thiomethoxide.

o Reaction: Seal the tube and heat to 80—-100 °C for 12—-16 hours. Monitor reaction progress
via TLC (Eluent: Hexanes/EtOAc) or LC-MS. The starting iodide signal should disappear,
replaced by the product mass (M+H = 165.05).

o Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite
to remove inorganic salts. Wash the filtrate with water (3x) and brine (1x) to remove DMF.

 Purification: Dry the organic layer over anhydrous Na=SQOa4, concentrate in vacuo, and purify
via flash column chromatography (SiO2z, Hexanes/EtOAc gradient).

Validation Checkpoints:

 NMR: 'H NMR should show a distinct singlet for the S-Me group at d ~2.6—2.7 ppm. The C3-
H signal of the parent indazole (usually around & 8.0) will be absent.
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e MS: Confirm parent ion [M+H]* at m/z 165.

Mechanism & Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical
transition from the iodo-precursor to the thio-ether product.
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Click to download full resolution via product page

Caption: Synthetic pathway for 3-(methylthio)-1H-indazole via Copper-catalyzed C-S bond
formation.

Medicinal Chemistry Applications
Kinase Inhibition & Scaffold Utility

The 3-(methylthio)-1H-indazole moiety acts as a bioisostere for 3-alkyl or 3-halo indazoles
found in several FDA-approved kinase inhibitors.

e Axinitib (Inlyta): Contains a 3-substituted indazole core.[1] The introduction of a sulfur atom
at C3 can modulate the metabolic stability and hydrogen-bonding potential of the inhibitor
within the ATP-binding cleft of kinases like VEGFR.

» Electronic Modulation: The methylthio group is a weak electron donor by resonance but
electron-withdrawing by induction. This subtle electronic tuning is critical for optimizing the
pKa of the N1-proton, affecting the compound's solubility and permeability.

Metabolic Considerations
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In drug design, the methylthio group is often a "metabolic handle." It can be oxidized in vivo by
Flavin-containing monooxygenases (FMOs) or Cytochrome P450s to the corresponding
sulfoxide (S=0) or sulfone (O=S=0).

* Pro-drug Strategy: Researchers often synthesize the sulfide (this compound) and test its
oxidized metabolites to assess active metabolites or toxicological risks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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© 2026 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1612970/docs?utm_src=pdf-body#3-methylthio-1h-indazole-technical-profile-synthesis-guide
https://www.americanelements.com/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356656/
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/indazoles.shtm
https://www.benchchem.com/product/b1612970?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/353645569_Regioselective_N-alkylation_of_the_1H-indazole_scaffold_ring_substituent_and_N-alkylating_reagent_effects_on_regioisomeric_distribution
https://www.medchemexpress.com/1-methyl-1h-indazole-3-carboxylic-acid.html
https://pure.mpg.de/rest/items/item_3669219/component/file_3669220/content
https://en.wikipedia.org/wiki/Indazole
https://www.benchchem.com/product/b1612970/docs#3-methylthio-1h-indazole-technical-profile-synthesis-guide
https://www.benchchem.com/product/b1612970/docs#3-methylthio-1h-indazole-technical-profile-synthesis-guide
https://www.benchchem.com/product/b1612970/docs#3-methylthio-1h-indazole-technical-profile-synthesis-guide
https://www.benchchem.com/product/b1612970/docs#3-methylthio-1h-indazole-technical-profile-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612970?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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